molecular formula C21H25N5O2 B6173156 2-(4-benzylpiperazin-1-yl)-6,7-dimethoxyquinazolin-4-amine CAS No. 173059-27-3

2-(4-benzylpiperazin-1-yl)-6,7-dimethoxyquinazolin-4-amine

Cat. No.: B6173156
CAS No.: 173059-27-3
M. Wt: 379.5
InChI Key:
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Description

2-(4-benzylpiperazin-1-yl)-6,7-dimethoxyquinazolin-4-amine is a synthetic compound that belongs to the class of quinazoline derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperazin-1-yl)-6,7-dimethoxyquinazolin-4-amine typically involves multiple stepsThe reaction conditions often include the use of organic solvents such as methanol or ethanol, and catalysts like sodium cyanoborohydride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(4-benzylpiperazin-1-yl)-6,7-dimethoxyquinazolin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce secondary amines .

Scientific Research Applications

2-(4-benzylpiperazin-1-yl)-6,7-dimethoxyquinazolin-4-amine has been studied for various scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its anticancer activities, particularly in inhibiting certain enzymes involved in cancer cell proliferation.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperazin-1-yl)-6,7-dimethoxyquinazolin-4-amine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes, thereby disrupting cellular processes essential for the survival and proliferation of microbes and cancer cells. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4-benzylpiperazin-1-yl)-6,7-dimethoxyquinazolin-4-amine apart from similar compounds is its unique quinazoline core structure combined with the piperazine moiety. This combination enhances its biological activity and makes it a versatile compound for various applications in medicinal chemistry .

Properties

CAS No.

173059-27-3

Molecular Formula

C21H25N5O2

Molecular Weight

379.5

Purity

95

Origin of Product

United States

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